PDE4B In Vitro Inhibitory Potency: Class-Level Inference from 3-(Indol-3-yl)quinoxalin-2-one Congeners
The target compound belongs to the 3-(indol-3-yl)quinoxalin-2-one chemotype, for which the lead compound 3j demonstrated PDE4B IC₅₀ in the range of ∼0.8–4.1 µM in a cell-free enzymatic assay [1]. For the closely related 2-(1H-indol-3-yl)-quinoxaline subclass, compound 3b achieved PDE4B IC₅₀ = 0.39 ± 0.13 µM [2]. In comparison, the pan-PDE4 inhibitor rolipram exhibits PDE4B IC₅₀ ≈ 0.13 µM (130 nM) [3]. The target compound, bearing the 3-hydroxy substituent that engages in intramolecular hydrogen bonding with the C2 carbonyl, is predicted by molecular modeling to maintain the GLN443 H-bond interaction critical for PDE4B potency while introducing an additional polar contact absent in the des-hydroxy analog [1]. No direct PDE4B IC₅₀ data for the exact target compound are available in the peer-reviewed literature as of the search date.
| Evidence Dimension | PDE4B enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted PDE4B IC₅₀ in the sub-micromolar to low micromolar range based on 3-(indol-3-yl)quinoxalin-2-one SAR (exact value not published) |
| Comparator Or Baseline | Rolipram (pan-PDE4 inhibitor): PDE4B IC₅₀ ≈ 130 nM [3]; Compound 3b (2-(1H-indol-3-yl)-quinoxaline): PDE4B IC₅₀ = 0.39 ± 0.13 µM [2]; Compound 3j (3-(indol-3-yl)quinoxalin-2-one): PDE4B IC₅₀ ∼0.8–4.1 µM [1] |
| Quantified Difference | Target compound potency predicted to be within 2–10 fold of 3b based on shared pharmacophore; definitive quantitative comparison requires experimental determination |
| Conditions | PDE4B1 enzymatic assay using baculovirus-infected Sf9 cell lysates; 30-minute incubation (for 3b); in vitro PDE4B catalytic domain assay (for rolipram and 3j) |
Why This Matters
For procurement decisions in PDE4B-focused drug discovery programs, the target compound offers a structurally distinct chemotype with a free 3-OH handle that is absent in both rolipram and the 3-methyl-quinoxalinone analogs, enabling downstream SAR exploration not possible with the comparator compounds.
- [1] A greener access to 3-(indol-3-yl)quinoxalin-2-ones via clay catalysed sonochemical reaction in aqueous media: Their in silico / in vitro evaluation against PDE4B. J Mol Struct. 2025. doi:10.1016/j.molstruc.2025.142784 View Source
- [2] Sunke R, Bankala R, Thirupataiah B, et al. InCl₃ mediated heteroarylation of indoles and their derivatization via C-H activation strategy: Discovery of 2-(1H-indol-3-yl)-quinoxaline derivatives as a new class of PDE4B selective inhibitors for arthritis and/or multiple sclerosis. Eur J Med Chem. 2019;174:198-215. doi:10.1016/j.ejmech.2019.04.020 View Source
- [3] Rolipram inhibits immunopurified PDE4B and PDE4D with IC₅₀ values of ~130 nM and 240 nM respectively. BindingDB entry; PMC Table 2, Biosensors 2024;14(5):252. doi:10.3390/bios14050252 View Source
